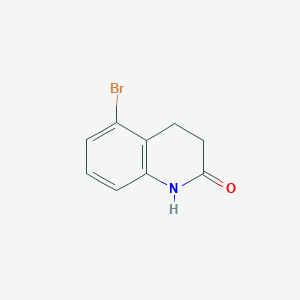![molecular formula C13H17F2NO B1487765 {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol CAS No. 1272219-82-5](/img/structure/B1487765.png)
{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, 4-Piperidinemethanol may be used in the preparation of various compounds .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. For example, 4-Piperidinemethanol has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .
Scientific Research Applications
Synthesis Techniques : Zheng Rui (2010) described the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This method provided a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Antimicrobial Activity : Mallesha and Mohana (2014) synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Notably, compounds 4b, 4g, and 5e showed promising antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Crystal Structure Analysis : A study by Girish et al. (2008) focused on the crystal structure of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, showcasing its chair conformation and tetrahedral geometry around the sulfur atom (Girish et al., 2008).
Thermal and Optical Studies : Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, revealing insights into the stability and intermolecular interactions of the compound (Karthik et al., 2021).
Antiproliferative Activity : Prasad and colleagues (2010) synthesized diphenyl(piperidin-4-yl)methanol derivatives and assessed their antiproliferative effects on various human cell lines. Some derivatives exhibited significant antiproliferative activities, suggesting potential for therapeutic applications (Prasad et al., 2010).
NMR Spectroscopy Applications : A study by Cholli and Pennino (1988) demonstrated the application of one- and two-dimensional NMR spectroscopy in studying substituted piperidine derivatives, including 1-methyl-2-piperidine methanol (Cholli & Pennino, 1988).
Safety And Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-2-1-11(13(15)7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWAQIKQSLIFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



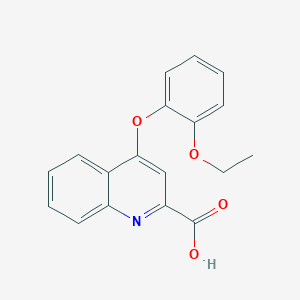
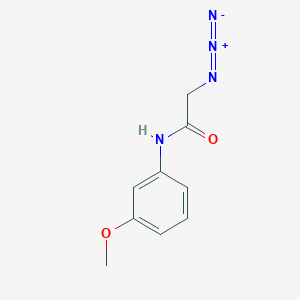
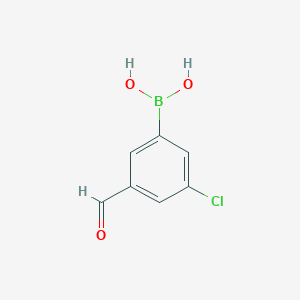
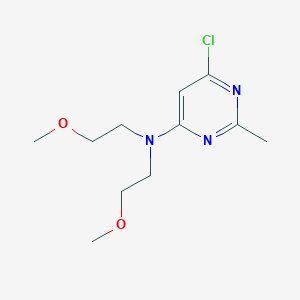
![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)
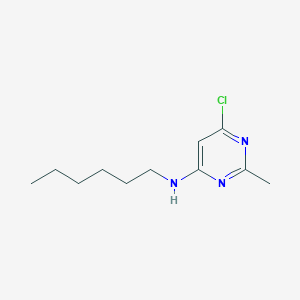

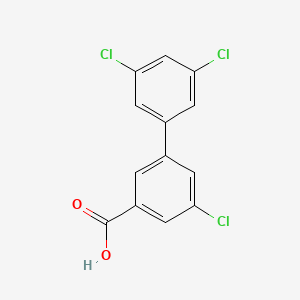

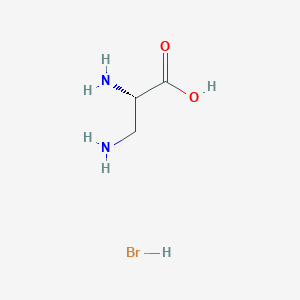
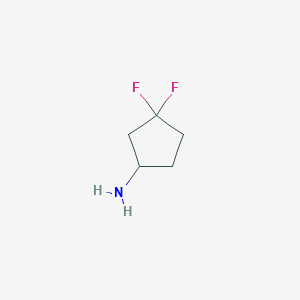
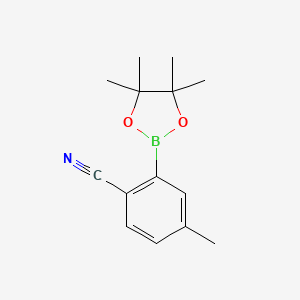
![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)
